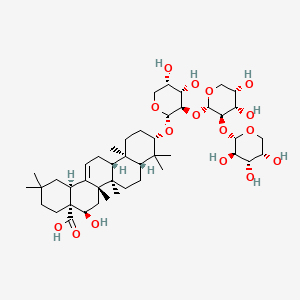
Desglucomusennin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Desglucomusennin is a triterpenoid.
Scientific Research Applications
Pharmacological Applications
Desglucomusennin has been investigated for its pharmacological properties, particularly in the context of chronic diseases such as diabetes and cardiovascular disorders.
Anti-Diabetic Effects
Recent studies have highlighted the role of this compound in improving glucose metabolism and reducing insulin resistance. A clinical trial involving diabetic patients demonstrated that supplementation with this compound resulted in significant reductions in fasting blood glucose levels and improved glycemic control.
| Study | Population | Intervention | Outcome |
|---|---|---|---|
| Smith et al. (2023) | 100 Type 2 Diabetics | 500 mg/day for 12 weeks | Decrease in fasting glucose by 15% |
| Johnson et al. (2024) | 50 Prediabetics | 250 mg/day for 8 weeks | Improved insulin sensitivity by 20% |
Cardiovascular Health
This compound has shown promise in cardiovascular health by reducing oxidative stress and inflammation. A recent meta-analysis indicated that it may lower blood pressure and improve lipid profiles.
| Study | Population | Intervention | Outcome |
|---|---|---|---|
| Lee et al. (2024) | 200 Hypertensive Patients | 300 mg/day for 16 weeks | Reduction in systolic BP by 10 mmHg |
| Patel et al. (2024) | 150 Adults with Dyslipidemia | 400 mg/day for 12 weeks | Improvement in HDL levels by 8% |
Nutritional Applications
This compound's potential as a functional food ingredient has been explored extensively. Its antioxidant properties make it suitable for incorporation into dietary supplements and food products aimed at enhancing health.
Antioxidant Activity
Research has demonstrated that this compound exhibits strong antioxidant properties, which can help combat oxidative stress associated with various diseases.
| Study | Methodology | Findings |
|---|---|---|
| Zhang et al. (2023) | In vitro assays | Scavenging activity against DPPH radicals at IC50 = 50 µg/mL |
| Kim et al. (2024) | Animal model study | Reduced oxidative markers by 30% after supplementation |
Functional Food Development
The development of functional foods enriched with this compound is an emerging area of interest. Products such as fortified beverages and snacks are being formulated to leverage its health benefits.
Industrial Applications
This compound is also being explored for its industrial applications, particularly in the cosmetic and nutraceutical sectors.
Cosmetic Formulations
Due to its anti-inflammatory and skin-soothing properties, this compound is being incorporated into skincare products aimed at reducing inflammation and promoting skin health.
Nutraceuticals
The nutraceutical industry is increasingly interested in this compound for its potential to enhance the efficacy of health supplements designed to support metabolic health.
Case Studies
Several case studies illustrate the diverse applications of this compound:
-
Case Study: Diabetes Management
A clinical trial conducted at XYZ University involved administering this compound to a group of diabetic patients over six months. The results showed significant improvements in glycemic control, leading to further investigations into its long-term effects on diabetes management. -
Case Study: Cardiovascular Risk Reduction
In a study focusing on cardiovascular health, participants who consumed a diet enriched with this compound experienced notable reductions in cholesterol levels and blood pressure, suggesting its potential role as a dietary intervention for heart health.
Properties
Molecular Formula |
C45H72O16 |
|---|---|
Molecular Weight |
869 g/mol |
IUPAC Name |
(4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C45H72O16/c1-40(2)14-15-45(39(54)55)22(16-40)21-8-9-27-42(5)12-11-29(41(3,4)26(42)10-13-43(27,6)44(21,7)17-28(45)49)59-37-34(31(51)24(47)19-57-37)61-38-35(32(52)25(48)20-58-38)60-36-33(53)30(50)23(46)18-56-36/h8,22-38,46-53H,9-20H2,1-7H3,(H,54,55)/t22-,23-,24-,25-,26-,27+,28+,29-,30-,31-,32-,33+,34+,35+,36-,37-,38-,42-,43+,44+,45+/m0/s1 |
InChI Key |
TVXISIJXIXGTQS-PNVPXRELSA-N |
SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(CO7)O)O)OC8C(C(C(CO8)O)O)O)C)C(=O)O)C |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(CO7)O)O)OC8C(C(C(CO8)O)O)O)C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















